molecular formula C29H40O10 B1239402 Archangelolide

Archangelolide

Cat. No.: B1239402
M. Wt: 548.6 g/mol
InChI Key: VIFTUZUHQDHAIL-RDSILWCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Archangelolide is a sesquiterpene lactone.

Scientific Research Applications

Immunobiological Potential

Archangelolide, a sesquiterpene lactone from Laserpitium archangelica, has been studied for its immunobiological potential. It was found to exhibit anti-inflammatory activity, making it a promising compound for medicinal purposes. This was discovered by developing a method for isolating this compound using supercritical CO2 extraction and studying its effects in living cells. Interestingly, this compound did not exhibit cytotoxic effects, unlike its structurally related counterparts, which is explained by molecular dynamics simulation showing its unique binding properties (Rimpelová et al., 2019).

Anticancer Potential

Another study on Angelica archangelica root extract demonstrated its cytotoxicity against breast cancer cells and its protective effects against in vivo tumor development. This suggests the potential of Angelica archangelica, which contains this compound, in breast cancer therapy (Oliveira et al., 2019).

Reversal of Multidrug Resistance

Archangelicin, related to this compound, has shown effectiveness in reversing multidrug resistance (MDR) in leukemia cells. This study highlights the potential of archangelicin in enhancing the efficacy of chemotherapy by inhibiting P-glycoprotein expression and function (Shu, 2011).

Photoprotective Effects

Research on Angelica archangelia, which contains this compound, has shown its potential in preventing chronic skin diseases. The study revealed its photoprotective effects against UVB-induced matrix metalloproteinases, suggesting its use in preventing skin photoaging (Sun et al., 2016).

Anxiolytic Potential

A study involving different extracts of Angelica archangelica showed significant anxiolytic effects. This highlights the potential of compounds like this compound in Angelica archangelica for treating anxiety-related disorders (Kumar & Bhat, 2012).

Properties

Molecular Formula

C29H40O10

Molecular Weight

548.6 g/mol

IUPAC Name

[(3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-7-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylbutanoate

InChI

InChI=1S/C29H40O10/c1-10-14(3)25(32)35-19-12-16(5)21-22(19)28(8,38-17(6)30)13-20(36-26(33)15(4)11-2)23-24(21)37-27(34)29(23,9)39-18(7)31/h10,12,15,19-24H,11,13H2,1-9H3/b14-10-/t15?,19-,20+,21-,22+,23-,24+,28+,29+/m1/s1

InChI Key

VIFTUZUHQDHAIL-RDSILWCTSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@H]1C[C@]([C@H]2[C@@H](C=C([C@H]2[C@H]3[C@@H]1[C@](C(=O)O3)(C)OC(=O)C)C)OC(=O)/C(=C\C)/C)(C)OC(=O)C

SMILES

CCC(C)C(=O)OC1CC(C2C(C=C(C2C3C1C(C(=O)O3)(C)OC(=O)C)C)OC(=O)C(=CC)C)(C)OC(=O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C2C(C=C(C2C3C1C(C(=O)O3)(C)OC(=O)C)C)OC(=O)C(=CC)C)(C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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